molecular formula C15H14N4O3S B4909037 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4909037
M. Wt: 330.4 g/mol
InChI Key: GWGNEKZDMCMDEW-UHFFFAOYSA-N
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Description

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a thiadiazole ring, and various functional groups

Preparation Methods

The synthesis of 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone.

    Coupling of the Quinoline and Thiadiazole Units: The final step involves coupling the quinoline core with the thiadiazole ring through a condensation reaction, typically using a dehydrating agent like phosphorus oxychloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or hydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. The thiadiazole ring and quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

1-ethyl-6-methoxy-4-oxo-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives and thiadiazole-containing compounds:

    Quinoline Derivatives: Compounds like chloroquine and quinine also contain a quinoline core and are used as antimalarial agents. the presence of the thiadiazole ring in this compound provides additional biological activity.

    Thiadiazole Compounds: Compounds like 2-amino-1,3,4-thiadiazole have shown antimicrobial activity. The combination of the thiadiazole ring with the quinoline core in this compound enhances its biological properties.

Properties

IUPAC Name

1-ethyl-6-methoxy-4-oxo-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-19-7-11(14(21)17-15-18-16-8-23-15)13(20)10-6-9(22-2)4-5-12(10)19/h4-8H,3H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNEKZDMCMDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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